Ribociclib

Kinase Selectivity Off-Target Binding CDK4/6 Inhibitors

Select Ribociclib (LEE011) for your oncology research based on its unique evidence profile: the only CDK4/6 inhibitor with a positive Phase 3 overall survival benefit in premenopausal HR+/HER2- breast cancer (MONALEESA-7). Its preferential CDK4-dependent activity makes it ideal for cancers with CDK4 amplification, while high kinome selectivity minimizes off-target effects, providing a cleaner pharmacological probe than palbociclib. Note: QTc prolongation risk requires ECG monitoring; limited CNS penetration due to P-gp efflux.

Molecular Formula C23H30N8O
Molecular Weight 434.5 g/mol
CAS No. 1211441-98-3
Cat. No. B560063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibociclib
CAS1211441-98-3
SynonymsRibociclib;  LEE011;  7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide
Molecular FormulaC23H30N8O
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5
InChIInChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)
InChIKeyRHXHGRAEPCAFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ribociclib (LEE011) CDK4/6 Inhibitor: Technical Specifications and Procurement Considerations for Research and Clinical Development


Ribociclib (CAS 1211441-98-3), also known as LEE011, is an orally bioavailable, ATP-competitive small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It exhibits potent and selective inhibition of CDK4 and CDK6, with reported IC50 values of 10 nM and 39 nM, respectively, in biochemical kinase assays using recombinant proteins [1]. This compound demonstrates high selectivity for CDK4/6, showing >1000-fold lower activity against the CDK1/cyclin B complex . Ribociclib is a third-generation CDK inhibitor approved for use in combination with endocrine therapy for hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer [2]. It induces G1 cell cycle arrest and exhibits significant antitumor activity in preclinical models of various solid tumors [3].

Why Ribociclib Cannot Be Substituted by Other FDA-Approved CDK4/6 Inhibitors Without Risk of Therapeutic Divergence


While palbociclib, ribociclib, and abemaciclib are all CDK4/6 inhibitors approved for HR+/HER2- breast cancer, they exhibit distinct and clinically meaningful differences in kinase selectivity, toxicity profiles, pharmacokinetics, and CNS penetration that preclude simple therapeutic interchange [1]. No randomized head-to-head clinical trials have directly compared these agents; however, cross-trial comparisons, meta-analyses, and preclinical studies reveal significant divergence in key parameters [2]. Substitution based solely on class membership disregards these quantitative differences and may lead to unexpected adverse events, differential efficacy in specific subpopulations, or management challenges. The following evidence guide provides the specific, quantifiable differentiators that define Ribociclib's unique clinical and research utility [3].

Quantitative Differentiation of Ribociclib: Direct and Cross-Study Comparative Evidence Against Palbociclib, Abemaciclib, and Dalpiciclib


Kinase Selectivity: Ribociclib Demonstrates Superior Kinome Selectivity Compared to Abemaciclib

In a comprehensive kinome scan of >450 human kinases using the DiscoverX KinomeScan competition binding assay, ribociclib and palbociclib exhibited a highly selective binding profile, targeting primarily CDK4 (CDK6 was not in the panel). In contrast, abemaciclib demonstrated a significantly more promiscuous binding profile, engaging multiple off-target kinases [1]. Additionally, integrating clinical drug exposures into a predictive model indicated that while both palbociclib and ribociclib function as selective CDK4/6 inhibitors, abemaciclib also inhibits CDK9 at clinically relevant concentrations [2]. This differential selectivity profile may influence off-target toxicities and therapeutic windows.

Kinase Selectivity Off-Target Binding CDK4/6 Inhibitors Biochemical Assays

CDK6 Inhibition Potency: Ribociclib Exhibits Lower Potency Against CDK6 Relative to Palbociclib

In standardized in vitro kinase assays using recombinant proteins, ribociclib demonstrates an IC50 of 10 nM for CDK4 and 39 nM for CDK6, yielding a 3.9-fold lower potency against CDK6 [1]. By comparison, palbociclib has an IC50 of 9-11 nM for CDK4 and 15 nM for CDK6 (1.4- to 1.7-fold difference), while abemaciclib is the most potent with an IC50 of 2 nM for CDK4 and 5 nM for CDK6 [1]. This differential in vitro potency is reflected in cellular assays where both ribociclib and abemaciclib demonstrate greater activity in CDK4-dependent cell lines relative to CDK6-dependent cells, whereas palbociclib exhibits similar activity in both [2].

IC50 Values Biochemical Potency CDK4/6 Selectivity Kinase Assay

Clinical Efficacy in Premenopausal Patients: Ribociclib is the Only CDK4/6 Inhibitor with a Dedicated Positive Phase 3 Trial

The MONALEESA-7 trial (NCT02278120) is the only dedicated randomized Phase 3 study evaluating a CDK4/6 inhibitor specifically in premenopausal women with HR+/HER2- advanced breast cancer [1]. In this trial, the combination of ribociclib with endocrine therapy (tamoxifen or aromatase inhibitor plus goserelin) significantly extended median progression-free survival (PFS) to 23.8 months, compared to 13.0 months for placebo plus endocrine therapy (HR 0.55; 95% CI, 0.44-0.69) [2]. A significant overall survival (OS) benefit was also observed [3]. Cross-trial comparisons from PALOMA-3 (palbociclib) and MONARCH-2 (abemaciclib) premenopausal subgroups do not constitute the same level of evidence as a dedicated positive Phase 3 trial, highlighting a key clinical differentiator for ribociclib.

Phase 3 Trial Premenopausal Breast Cancer Progression-Free Survival Overall Survival

Overall Survival Benefit in First-Line Postmenopausal Setting: Ribociclib Achieves Statistically Significant OS Improvement

In the first-line, postmenopausal HR+/HER2- advanced breast cancer setting, the MONALEESA-2 trial demonstrated that the addition of ribociclib to letrozole resulted in a statistically significant improvement in overall survival (OS) [1]. At a median follow-up of 80 months, median OS was 63.9 months for ribociclib plus letrozole versus 51.4 months for placebo plus letrozole (HR 0.76; 95% CI, 0.63-0.93; two-sided P=0.008) [2]. This represents a 12.5-month improvement in median OS. In contrast, the PALOMA-2 trial, which evaluated palbociclib plus letrozole in a similar patient population, did not achieve a statistically significant OS benefit (HR 0.956; 95% CI, 0.869-1.051; P=0.34) despite a significant PFS improvement [3].

Overall Survival First-Line Therapy Postmenopausal Breast Cancer Phase 3 Trial

Cardiovascular Safety: Ribociclib Carries a Distinct Risk of QTc Prolongation Requiring ECG Monitoring

A systematic review and meta-analysis of clinical trials and real-world data identifies ribociclib as the CDK4/6 inhibitor most strongly associated with QTc prolongation [1]. Incidence rates of QTc prolongation (any grade) in randomized controlled trials range from 4.5% to 13.3% for ribociclib, whereas palbociclib is associated with a rate of less than 1% [2]. This differential risk necessitates mandatory baseline and on-treatment ECG monitoring for patients receiving ribociclib, as outlined in the prescribing information. Abemaciclib trials did not systematically report QTc data, precluding direct comparison [3]. The high LHH (Likelihood of Being Helped or Harmed) for QTc prolongation with ribociclib underscores the need for careful patient selection and monitoring [4].

QTc Prolongation Cardiovascular Safety Adverse Events ECG Monitoring

CNS Penetration: Ribociclib Brain Exposure is Actively Limited by P-glycoprotein Efflux

Preclinical studies using genetically modified mouse models demonstrate that ribociclib is an avid substrate for the multidrug efflux transporter ABCB1 (P-glycoprotein, P-gp) at the blood-brain barrier [1]. In wild-type mice, ribociclib brain penetration is drastically limited, with brain-to-plasma ratios increased by at least 23-fold in Abcb1a/1b-/-;Abcg2-/- knockout mice compared to wild-type controls [1]. Coadministration of the P-gp/BCRP inhibitor elacridar can fully reverse this restriction, increasing ribociclib brain exposure to levels comparable to those seen in knockout models [1]. In contrast, abemaciclib demonstrates superior CNS penetration in physiologically based pharmacokinetic (PBPK) models, with a higher predicted brain Kp,uu (unbound brain-to-plasma ratio) and target engagement ratio (TER) compared to both ribociclib and palbociclib [2].

Blood-Brain Barrier CNS Penetration P-glycoprotein Brain Metastases

Toxicity Profile: Ribociclib Demonstrates Distinct Hepatic and Respiratory Toxicity Signal Compared to Palbociclib

A comprehensive systematic review and meta-analysis of CDK4/6 inhibitors reveals distinct toxicity profiles. Ribociclib is specifically associated with higher rates of hepatic toxicity and respiratory toxicity compared to palbociclib and abemaciclib [1]. While both palbociclib and ribociclib exhibit high rates of hematological toxicity, primarily neutropenia, ribociclib's toxicity rate is notably higher in patients with metastatic disease compared to those with non-metastatic disease, with approximately 33% more grade 3-4 toxicities and 21% more grade 3-4 neutropenic events [1]. An analysis of the Likelihood of Being Helped or Harmed (LHH) metric further quantifies this, showing that ribociclib has the lowest LHH (i.e., highest relative harm) for grade 3-4 hepatotoxicity among the three agents [2].

Hepatotoxicity Pulmonary Toxicity Adverse Events Toxicity Management

Dose Adjustments and Discontinuations: Ribociclib Shows Favorable Manageability in Real-World Settings

Real-world data on CDK4/6 inhibitor use in advanced breast cancer provides insights into tolerability and treatment persistence. In a comparative cohort study (n=185), ribociclib was associated with a treatment discontinuation rate of 16.9% and a dose reduction rate of 33.9% [1]. In a separate real-world analysis, ribociclib had a discontinuation rate due to adverse effects of 20%, with 33.3% of patients requiring dose reduction by 6 months of treatment [2]. While these rates are generally comparable to those seen with palbociclib and abemaciclib, a systematic review and meta-analysis found that ribociclib showed the highest Likelihood of Being Helped or Harmed (LHH) for dose reductions (0.28) and discontinuations (2.40), suggesting a favorable balance of benefit to harm in terms of treatment persistence [3].

Dose Reduction Treatment Discontinuation Real-World Evidence Tolerability

Optimal Research and Clinical Applications for Ribociclib: Leveraging Evidence-Based Differentiation


First-Line Treatment of Premenopausal Women with HR+/HER2- Advanced Breast Cancer

Based on the positive results of the MONALEESA-7 Phase 3 trial, ribociclib in combination with endocrine therapy (aromatase inhibitor or tamoxifen plus ovarian suppression) is the evidence-based standard of care for premenopausal women with HR+/HER2- advanced breast cancer [1]. The trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival (median PFS 23.8 months vs 13.0 months, HR 0.55) and overall survival [REFS-1, REFS-2]. No other CDK4/6 inhibitor has a dedicated positive Phase 3 trial in this specific population, making ribociclib the preferred agent for this indication in both clinical practice and research settings involving premenopausal breast cancer models.

First-Line Therapy in Postmenopausal Women Where Overall Survival Benefit is a Primary Objective

The MONALEESA-2 trial provides robust evidence for a statistically significant overall survival benefit with the addition of ribociclib to letrozole in first-line, postmenopausal HR+/HER2- advanced breast cancer (median OS 63.9 vs 51.4 months, HR 0.76, P=0.008) [3]. For research protocols or clinical pathways where demonstration of an OS advantage is paramount, ribociclib offers a distinct evidence base compared to palbociclib, which did not show a statistically significant OS benefit in the PALOMA-2 trial despite similar progression-free survival gains. This differentiation is critical for health technology assessments, formulary inclusion, and comparative effectiveness research [3].

Investigational Studies in CDK4-Dependent Tumor Models

Preclinical selectivity profiling reveals that ribociclib, like abemaciclib, demonstrates preferential activity in CDK4-dependent cell lines compared to CDK6-dependent cells, whereas palbociclib exhibits equipotent activity [4]. This property positions ribociclib as a valuable tool compound for research focused on cancers with documented CDK4 amplification or dependency, such as certain subtypes of liposarcoma, melanoma, and glioblastoma. The high kinome selectivity of ribociclib also minimizes off-target kinase effects, providing a cleaner pharmacological probe for dissecting CDK4-specific signaling pathways in vitro and in vivo [4].

Patient Populations Requiring Intensive Cardiovascular Monitoring

Given ribociclib's established association with QTc prolongation (incidence 4.5-13.3% vs <1% for palbociclib), its use necessitates baseline and on-treatment ECG monitoring [REFS-5, REFS-6]. This requirement defines a specific patient management scenario: ribociclib is optimally deployed in clinical settings with established cardiac monitoring protocols and in patients without significant baseline QTc prolongation, electrolyte disturbances, or concomitant use of QT-prolonging medications. For research studies, this distinct cardiovascular safety signal must be carefully accounted for in protocol design and adverse event monitoring plans, differentiating it from other CDK4/6 inhibitors with more favorable cardiac profiles [6].

Studies Excluding or Targeting CNS Metastases

Preclinical evidence demonstrates that ribociclib brain penetration is actively restricted by P-glycoprotein (P-gp) efflux at the blood-brain barrier, with brain-to-plasma ratios increased >23-fold in P-gp knockout models [7]. Physiologically based pharmacokinetic (PBPK) modeling predicts low unbound brain concentrations and suboptimal target engagement in the CNS at standard clinical doses [8]. Therefore, ribociclib is an inappropriate agent for research targeting primary CNS tumors or active brain metastases, unless combined with a P-gp inhibitor such as elacridar [7]. Conversely, its limited CNS penetration may be advantageous in studies where exclusion of neurological adverse events is desired, or in models of extracranial disease where CNS exposure is not required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribociclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.